molecular formula C15H12N2O2S B2870495 (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one CAS No. 1164488-74-7

(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one

Cat. No.: B2870495
CAS No.: 1164488-74-7
M. Wt: 284.33
InChI Key: DJJCSPMUERTOAV-LCYFTJDESA-N
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Description

(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound features a thiazolidinone core with a furan-2-ylmethylene and m-tolylimino substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thiazolidinone derivative with a furan-2-carbaldehyde and m-toluidine in the presence of a suitable catalyst. The reaction conditions may include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications based on its biological activities.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one would depend on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes. If it has anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (4Z,5Z)-5-(furan-2-ylmethylene)-4-(p-tolylimino)thiazolidin-2-one: Similar structure with a p-tolylimino substituent.

    (4Z,5Z)-5-(furan-2-ylmethylene)-4-(phenylimino)thiazolidin-2-one: Similar structure with a phenylimino substituent.

Uniqueness

The uniqueness of (4Z,5Z)-5-[(furan-2-yl)methylidene]-4-[(3-methylphenyl)imino]-1,3-thiazolidin-2-one lies in its specific substituents, which may impart distinct chemical and biological properties compared to its analogs. These differences can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-4-(3-methylphenyl)imino-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-10-4-2-5-11(8-10)16-14-13(20-15(18)17-14)9-12-6-3-7-19-12/h2-9H,1H3,(H,16,17,18)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJCSPMUERTOAV-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=C2C(=CC3=CC=CO3)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=C2/C(=C/C3=CC=CO3)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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